molecular formula C26H35N3O2 B11215573 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11215573
M. Wt: 421.6 g/mol
InChI Key: CEKHGIBJWAYNJI-UHFFFAOYSA-N
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Description

4-[4-(DIMETHYLAMINO)PHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a piperidine ring, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIMETHYLAMINO)PHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable piperidine derivative under acidic conditions, followed by cyclization and reduction steps to form the hexahydroquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIMETHYLAMINO)PHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

4-[4-(DIMETHYLAMINO)PHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(DIMETHYLAMINO)PHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(DIMETHYLAMINO)PHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C26H35N3O2

Molecular Weight

421.6 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C26H35N3O2/c1-17-22(25(31)29-13-7-6-8-14-29)23(18-9-11-19(12-10-18)28(4)5)24-20(27-17)15-26(2,3)16-21(24)30/h9-12,23,27H,6-8,13-16H2,1-5H3

InChI Key

CEKHGIBJWAYNJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)N4CCCCC4

Origin of Product

United States

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